2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a pentan-2-yloxy group and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Pentan-2-yloxy Group: This step involves the alkylation of the pyridine ring with pentan-2-ol under basic conditions.
Formation of the Boronate Ester Group: The final step involves the reaction of the pyridine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pentan-2-yloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Possible applications in drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, as a ligand in catalysis, it would coordinate with metal centers to facilitate various chemical transformations. In biological systems, it might interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pentan-2-yloxy)pyridine: Lacks the boronate ester group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the pentan-2-yloxy group.
2-(Pentan-2-yloxy)-4-bromopyridine: Contains a bromine atom instead of the boronate ester group.
Uniqueness
The presence of both the pentan-2-yloxy group and the boronate ester group in 2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique and versatile for various chemical reactions and applications.
Properties
CAS No. |
1346707-92-3 |
---|---|
Molecular Formula |
C16H26BNO3 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
2-pentan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H26BNO3/c1-7-8-12(2)19-14-11-13(9-10-18-14)17-20-15(3,4)16(5,6)21-17/h9-12H,7-8H2,1-6H3 |
InChI Key |
AVCKVBPSXDTFDK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.